molecular formula C13H10N4O5 B10952998 2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10952998
M. Wt: 302.24 g/mol
InChI Key: RFHDQADAKBFOKA-UHFFFAOYSA-N
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Description

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with two nitro groups at the 2 and 4 positions and a pyridin-4-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Formation of Pyridin-4-ylmethylamine: Pyridin-4-ylmethylamine is synthesized separately, often through the reduction of pyridin-4-ylmethyl nitrate.

    Amide Formation: The final step involves the coupling of 2,4-dinitrobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2,4-diamino-N-(pyridin-4-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2,4-dinitrobenzoic acid and pyridin-4-ylmethylamine.

Scientific Research Applications

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers and other materials, enhancing their properties.

    Chemical Biology: It can be used as a probe to study enzyme-catalyzed reactions involving nitroaromatic compounds.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical methods for detecting and quantifying nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitro-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with the pyridinyl group at the 2 position.

    2,4-dinitro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with the pyridinyl group at the 3 position.

    2,4-dinitro-N-(pyridin-4-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific positioning of the nitro groups and the pyridin-4-ylmethyl group, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

2,4-dinitro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H10N4O5/c18-13(15-8-9-3-5-14-6-4-9)11-2-1-10(16(19)20)7-12(11)17(21)22/h1-7H,8H2,(H,15,18)

InChI Key

RFHDQADAKBFOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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